molecular formula C22H42O4 B7799064 Bis(2-ethylhexyl) adipate CAS No. 70147-21-6

Bis(2-ethylhexyl) adipate

Cat. No.: B7799064
CAS No.: 70147-21-6
M. Wt: 370.6 g/mol
InChI Key: SAOKZLXYCUGLFA-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) adipate is an organic compound with the chemical formula C22H42O4. It is a diester derived from the reaction between 2-ethylhexanol and adipic acid. This compound is a colorless, oily liquid commonly used as a plasticizer to enhance the flexibility and durability of various polymers .

Mechanism of Action

Target of Action

Bis(2-ethylhexyl) adipate, also known as DEHA, is primarily targeted at polymers . It is used as a plasticizer in the plastic industry to impart flexibility to rigid polymers . It is also an indirect food additive formed due to contact of adhesives with polymers .

Mode of Action

As a plasticizer, DEHA works by increasing the plasticity or fluidity of a material . It achieves this by embedding itself between the chains of polymers, increasing the distance between them. This increased spacing allows the chains to slide past each other more easily, which increases the material’s flexibility.

Biochemical Pathways

As an ester, deha can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Pharmacokinetics

It is known that deha is insoluble in water , which may affect its absorption and distribution in biological systems.

Result of Action

The primary result of DEHA’s action is the increased flexibility of polymers . This makes the material more adaptable to various shapes and applications, enhancing its utility in industries such as packaging, consumer goods, and automotive parts.

Action Environment

The action of DEHA can be influenced by environmental factors. For instance, DEHA slowly hydrolyzes in the presence of water . Therefore, the presence of moisture can affect the stability and efficacy of DEHA. Additionally, DEHA can generate electrostatic charges, which may influence its behavior in certain environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) adipate typically involves the esterification of adipic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The process involves several steps, including esterification, washing, dealcoholization, refining, and filtration .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. it is optimized for large-scale production by using continuous reactors and efficient separation techniques to enhance yield and purity. The use of refining agents ensures that the final product meets the required technical specifications without the need for high vacuum refining .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) adipate, being an ester, primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but with concerns over its toxicity and environmental impact.

    Diisononyl phthalate (DINP): A phthalate plasticizer used as an alternative to DEHP with lower toxicity.

    Di(2-ethylhexyl) terephthalate (DOTP): A non-phthalate plasticizer used as a safer alternative to DEHP.

Uniqueness: Bis(2-ethylhexyl) adipate is unique due to its lower viscosity and better low-temperature performance compared to phthalate plasticizers. It is also less toxic and has a lower environmental impact, making it a preferred choice in applications where safety and performance are critical .

Properties

IUPAC Name

bis(2-ethylhexyl) hexanedioate
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InChI

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3
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InChI Key

SAOKZLXYCUGLFA-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC
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Molecular Formula

C22H42O4
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DSSTOX Substance ID

DTXSID0020606
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Molecular Weight

370.6 g/mol
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Physical Description

Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Light-colored, oily liquid; [Hawley], Liquid
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Boiling Point

783 °F at 760 mmHg (NTP, 1992), 214 °C @ 5 mm Hg, 416.00 to 418.00 °C. @ 760.00 mm Hg
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Flash Point

385 °F (NTP, 1992), 196 °C, 402 °F (206 °C) (OPEN CUP)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS, Soluble in ethanol, ethyl ether, acetone, and acetic acid, In water, 0.78 mg/l @ 22 °C, 0.00078 mg/mL at 22 °C
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Density

0.923 (USCG, 1999) - Less dense than water; will float, 0.922 @ 25 °C/4 °C
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Vapor Density

12.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.8 (Air= 1)
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 2.6 mmHg at 392 °F (NTP, 1992), 0.00000085 [mmHg], 8.5X10-7 mm Hg at 20 °C
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Impurities

0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture
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Color/Form

COLORLESS OR VERY PALE AMBER LIQ, Light colored, oily liquid.

CAS No.

103-23-1, 70147-21-6
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Melting Point

-90 °F (NTP, 1992), -67.8 °C
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URL http://www.hmdb.ca/metabolites/HMDB0040270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.